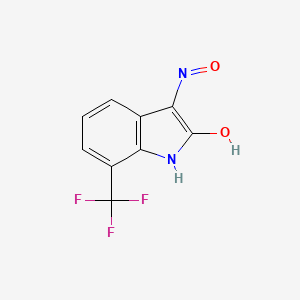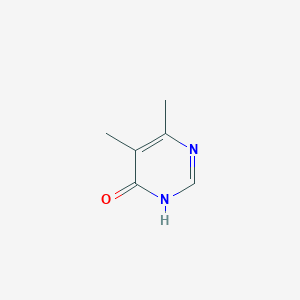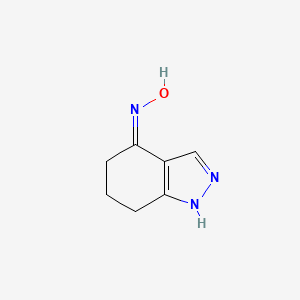
(4Z)-1,5,6,7-tetrahydro-4H-indazol-4-one oxime
Vue d'ensemble
Description
Molecular Structure Analysis
The structural behavior of oximes can be divided into four groups depending on which type of predominant oxime…oxime interactions they present in the solid-state .
Chemical Reactions of Oximes
Oximes can be converted into nitriles, nitro compounds, nitrones, amines, amides and they can also be exploited in the synthesis of azaheterocycles . They can also be obtained from reaction of nitrites such as isoamyl nitrite with compounds containing an acidic hydrogen atom .
Applications De Recherche Scientifique
Proteomics Research
(4Z)-1,5,6,7-Tetrahydro-4H-indazol-4-one oxime is utilized in proteomics research . Proteomics involves the large-scale study of proteins, particularly their structures and functions. This compound is used as a biochemical tool to investigate protein interactions, modifications, and expression levels within cells .
Medicinal Chemistry
In medicinal chemistry, oximes like (4Z)-1,5,6,7-tetrahydro-4H-indazol-4-one oxime are significant for their role as antidotes against organophosphate poisoning . They work by reactivating the enzyme acetylcholinesterase, which is often inhibited by toxic organophosphates .
Antimicrobial Activity
Oxime compounds have been identified to possess antimicrobial properties . They are explored for their potential to act against various bacterial strains, contributing to the development of new antibiotics and treatments for bacterial infections .
Anticancer Research
There is ongoing research into the anticancer potential of oximes. These compounds are investigated for their ability to inhibit certain kinases involved in cancer cell proliferation. Thus, (4Z)-1,5,6,7-tetrahydro-4H-indazol-4-one oxime may be valuable in developing novel anticancer therapies .
Anti-Inflammatory Applications
Oximes, including (4Z)-1,5,6,7-tetrahydro-4H-indazol-4-one oxime, are studied for their anti-inflammatory effects . They may play a role in the treatment of conditions like rheumatoid arthritis by inhibiting inflammatory pathways within the body .
Kinase Inhibition
This compound is also researched for its role as a kinase inhibitor . Kinases are enzymes that play a crucial role in the signaling pathways of cells. By inhibiting specific kinases, (4Z)-1,5,6,7-tetrahydro-4H-indazol-4-one oxime could be used to treat various diseases, including metabolic disorders and cancers .
Mécanisme D'action
While specific information on the mechanism of action of “(4Z)-1,5,6,7-tetrahydro-4H-indazol-4-one oxime” is not available, oximes in general are known for their ability to reactivate the enzyme—acetylcholinesterase (AChE) .
Physical and Chemical Properties
The physical and chemical properties of oximes are naturally different for every material or combination of materials, and relate primarily to the variable properties on the chemical level (molecular structure, functional groups and degradation) .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(NZ)-N-(1,5,6,7-tetrahydroindazol-4-ylidene)hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O/c11-10-7-3-1-2-6-5(7)4-8-9-6/h4,11H,1-3H2,(H,8,9)/b10-7- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKJCYDCGHWJARD-YFHOEESVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=NN2)C(=NO)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C(C=NN2)/C(=N\O)/C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4Z)-1,5,6,7-tetrahydro-4H-indazol-4-one oxime | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl N-[3-oxo-2-(2-phenylhydrazono)butanoyl]carbamate](/img/structure/B1418155.png)
![1,3,6-trimethyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B1418157.png)
![7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1418161.png)
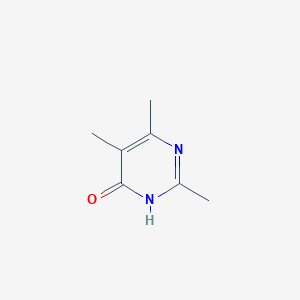
![5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B1418165.png)
![1-(5-Methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone](/img/structure/B1418166.png)
![1-ethyl-3-methyl-4-(trifluoromethyl)-1H,6H,7H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B1418167.png)

![{[(4-Oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfanyl}acetic acid](/img/structure/B1418169.png)
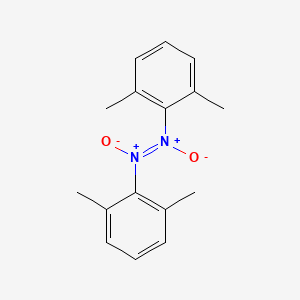

![Furo[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1418173.png)
